molecular formula C22H22N2O6S B4931638 N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide

Cat. No. B4931638
M. Wt: 442.5 g/mol
InChI Key: XQFQWEFKMURCJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide-derived compounds typically involves the formation of ligands that are then reacted with transition metals to form complexes. For example, the synthesis and characterization of sulfonamide-derived ligands and their metal complexes, such as those involving cobalt(II), copper(II), nickel(II), and zinc(II), have been reported. These syntheses utilize physical (magnetic susceptibility and conductivity measurements), spectral (IR, 1H and 13C NMR, electronic, mass spectrometry), and analytical (CHN analysis) data to deduce the nature of bonding and structure of the synthesized compounds (Chohan & Shad, 2011).

properties

IUPAC Name

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-28-18-10-13-21(29-2)20(14-18)24-31(26,27)19-11-8-16(9-12-19)23-22(25)15-30-17-6-4-3-5-7-17/h3-14,24H,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFQWEFKMURCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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